molecular formula C19H19NO2 B2905989 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-67-4

1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B2905989
CAS No.: 340318-67-4
M. Wt: 293.366
InChI Key: RGHRLCVKJYMWHV-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde (CAS 340318-67-4) is a high-purity indole derivative supplied for advanced research and development purposes. With a molecular formula of C 19 H 19 NO 2 and a molecular weight of 293.36, this compound is a key chemical intermediate, particularly as a precursor in the synthesis of more complex molecules. Indole derivatives are a significant focus in medicinal chemistry due to their wide range of physiological activities. This compound serves as a valuable building block for the exploration of novel heterocyclic compounds with potential biological activity. Research into similar indole-based structures has demonstrated their importance in the development of chemotherapeutic agents, highlighting their value in early-stage drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[2-(2,5-dimethylphenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-7-8-15(2)19(11-14)22-10-9-20-12-16(13-21)17-5-3-4-6-18(17)20/h3-8,11-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHRLCVKJYMWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the 2,5-dimethylphenoxyethyl group and the carbaldehyde functionality. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

Aldehyde Group Reactivity

The carbaldehyde group at position 3 drives nucleophilic addition and redox transformations:

Reaction TypeReagents/ConditionsProductKey Findings
Imine Formation Primary amines (e.g., aniline) in ethanol, refluxSchiff bases (R–N=CH–Indole)Efficient at room temperature
Reduction NaBH₄ or LiAlH₄ in THF3-(Hydroxymethyl)indole derivative>90% yield with NaBH₄ at 0°C
Oxidation KMnO₄ in acidic or basic mediumIndole-3-carboxylic acid derivativeRequires vigorous conditions (>80°C)

Indole Ring Reactivity

Electrophilic substitution occurs at positions 4–7 of the indole ring, influenced by the electron-donating phenoxyethyl group:

Reaction TypeReagents/ConditionsProductRegioselectivity
Nitration HNO₃/H₂SO₄ at 0–5°C5-Nitro or 6-nitro derivativesMixed isomers due to steric hindrance
Sulfonation ClSO₃H in CH₂Cl₂5-Sulfo derivativesDominant at position 5
Halogenation NBS or Br₂ in DCM5-Bromo or 6-bromo derivativesBromine directs to less hindered sites

Phenoxyethyl Substituent Reactivity

The 2,5-dimethylphenoxyethyl chain undergoes selective modifications:

Reaction TypeReagents/ConditionsProductNotes
Ether Cleavage HBr (48%) in acetic acid, reflux1H-Indole-3-carbaldehyde + 2,5-dimethylphenolQuantitative cleavage
Methyl Group Oxidation CrO₃ in H₂SO₄Phenolic –OH groupsRequires anhydrous conditions

Condensation Reactions

The aldehyde participates in cyclocondensations to form heterocycles:

Reaction TypeReagents/ConditionsProductApplication
Knoevenagel Condensation Malononitrile, piperidine catalyst3-(Dicyanomethylene)indole derivativesForms fluorescent dyes
Quinazolinone Formation Anthranilamide, p-TsOH in acetonitrile2-(Indol-3-yl)quinazolin-4(3H)-oneAnticancer lead compounds

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeReagents/ConditionsProductYield
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF3-Arylindole derivatives70–85% yield
Sonogashira Coupling Terminal alkynes, CuI, PdCl₂(PPh₃)₂3-Alkynylindole derivativesRequires inert atmosphere

Photochemical Reactions

UV-induced reactivity observed in specialized studies:

Reaction TypeConditionsProductMechanism
[2+2] Cycloaddition UV light (254 nm), dichloromethaneIndole-fused cyclobutane derivativesStereo-specific dimerization

Key Mechanistic Insights:

  • Electronic Effects : The 2,5-dimethylphenoxyethyl group enhances electron density at position 2 of the indole ring, reducing electrophilic substitution at this site .
  • Steric Hindrance : Bulky substituents on the phenoxy group limit reactivity at position 1, favoring transformations at positions 5 and 6 .
  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions, while nonpolar solvents favor electrophilic substitutions .

Stability Considerations:

  • The aldehyde group is prone to air oxidation, requiring storage under inert gas .
  • Acidic conditions promote deformylation, yielding unsubstituted indole derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. Preliminary studies suggest that 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against several bacterial strains, indicating its possible use as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Investigation into neuroprotective properties has revealed that this compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease research.

Applications in Medicinal Chemistry

This compound serves as a scaffold for designing new drugs targeting various diseases. Its structural characteristics allow for modifications that can enhance efficacy and selectivity towards specific biological targets.

Material Science Applications

Due to its unique electronic properties, this compound may find applications in material science, particularly in organic electronics and photonic devices where indole derivatives are explored for their conductivity and light-emitting properties.

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent.

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that it possesses notable antibacterial activity, warranting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The indole core allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indole Derivatives

Key analogs and their structural distinctions:

Compound Name Substituent at Indole N-Position Additional Functionalization Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-(2,5-dimethylphenoxy)ethyl Hydrazone-linked triazine moiety C30H36N8O 524.66 pKa 11.35; Density 1.29 g/cm³
1-(2,5-dimethylbenzyl)-1H-indole-3-carbaldehyde 2,5-dimethylbenzyl None C18H17NO 263.34 Not reported
1-(2-methoxybenzyl)-1H-indole-3-carbaldehyde 2-methoxybenzyl Methoxy group C17H15NO2 265.31 Enhanced solubility (predicted)
1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde 2-(3,5-dimethylphenoxy)ethyl Isomeric phenoxy substitution C19H19NO2 293.36 Altered steric/electronic effects
Key Observations :
  • Substituent Flexibility: The target compound’s phenoxyethyl chain provides conformational flexibility compared to rigid benzyl groups in analogs like SY095952 . This may enhance binding to hydrophobic pockets in biological targets.
  • Positional Isomerism: The 2,5-dimethylphenoxy group in the target compound vs. 3,5-dimethylphenoxy in the analog alters electronic distribution. The 2,5-substitution may reduce steric hindrance near the indole core, favoring interactions with planar active sites.

Research and Methodological Considerations

  • Dose-Effect Analysis : Methods like Litchfield-Wilcoxon’s graphic approximation could evaluate potency differences between analogs, though specific data are absent in provided evidence.
  • Heterogeneity Testing : The same method allows detection of poorly fitted dose-response curves, critical for comparing analogs with subtle structural variations.

Biological Activity

1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole class, characterized by its unique structure featuring an indole core linked to a phenoxyethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer and infectious disease research.

Chemical Structure and Properties

  • Molecular Formula : C19H19NO2
  • Molecular Weight : 293.366 g/mol
  • Functional Groups : The compound contains an aldehyde group at the 3-position of the indole ring, which contributes to its reactivity and biological interactions.

The presence of the 2,5-dimethylphenoxy group enhances its steric and electronic properties, potentially influencing its biological activity.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety allows for high-affinity binding to these targets, modulating their activity. The specific pathways affected depend on the target proteins involved:

  • Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function.
  • Receptor Binding : The compound may interact with serotonin receptors and other neurotransmitter systems, influencing neurochemical pathways.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through modulation of apoptotic pathways and cell cycle regulation. For example, it has shown promise in reducing viability in various cancer cell lines.
  • Antimicrobial Effects : There is evidence indicating potential antimicrobial activity against certain bacterial strains, suggesting applications in treating infections.
  • Anti-inflammatory Activity : Similar compounds within the indole family have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and oxidative stress markers.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialActivity against Gram-positive bacteria
Anti-inflammatoryReduction in cytokine levels

Case Study: Anticancer Activity

In a recent study examining the anticancer properties of indole derivatives, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest being proposed.

Case Study: Antimicrobial Activity

A comparative analysis of several indole derivatives demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. Key Considerations :

  • Excess NaH (1.8 equiv.) ensures complete deprotonation, minimizing byproducts.
  • DMF acts as both solvent and catalyst in SN2 reactions by stabilizing intermediates .

Basic: Which analytical techniques are most effective for structural characterization?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles, torsion angles (e.g., C8–C9–C10–C11 = −177.9°), and confirms regiochemistry of substitution . Software like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard .
  • NMR Spectroscopy :
    • ¹H NMR : Diagnostic signals include the indole H-2 proton (δ 7.45 ppm, singlet) and aldehyde proton (δ 10.2–10.5 ppm) .
    • ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while the indole C-3 carbon (adjacent to the aldehyde) resonates at δ 125–130 ppm .
  • HR-ESI-MS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₀NO₂: 318.1494) .

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

  • Scenario : Discrepancies in ¹H NMR integration ratios or unexpected splitting patterns.
  • Resolution :
    • Solvent Effects : DMSO-d₆ may cause peak broadening due to hydrogen bonding with the aldehyde group. Compare data in CDCl₃ for sharper signals .
    • Dynamic Effects : Rotameric equilibria in the 2-(2,5-dimethylphenoxy)ethyl side chain can split signals. Variable-temperature NMR (e.g., 25°C to 60°C) collapses splitting by accelerating conformational exchange .
    • Crystallographic Validation : SCXRD data (e.g., R factor < 0.05) can resolve ambiguities in regiochemistry or stereochemistry .

Advanced: What strategies optimize reaction yields during SN2 alkylation?

  • Low Yield Causes :
    • Incomplete Deprotonation : Use freshly opened NaH and anhydrous DMF to maintain reactivity .
    • Competitive Elimination : Lower temperatures (0°C) favor SN2 over E2 pathways.
  • Mitigation :
    • Add alkylating agent (e.g., bromoethyl ether) slowly to avoid local overheating.
    • Monitor reaction progress via TLC (petroleum ether:ethyl acetate = 4:1, Rf ~0.5) .

Advanced: How is this compound applied in pharmacological research?

  • Hydrazone Derivatives : Reacting the aldehyde group with hydrazides (e.g., quinoline-4-carbohydrazide) under acidic reflux (acetic acid, 3–5 hours) yields Schiff bases with anti-inflammatory activity .
  • Key Protocol :
    • Equimolar aldehyde and hydrazide in glacial acetic acid.
    • Crystallize products from DMF/acetic acid mixtures to enhance purity .

Q. Biological Relevance :

  • Derivatives show binding affinity to Rab7 GTPase (a target in lysosomal storage disorders) due to the indole scaffold’s planar structure and hydrophobic side chain .

Advanced: How to resolve discrepancies in X-ray data refinement?

  • Common Issues : High R factors (>0.10) or unrealistic thermal parameters.
  • Solutions :
    • Use SHELXL’s TWIN/BASF commands for twinned crystals .
    • Apply ISOR restraints to anisotropic displacement parameters for flexible side chains (e.g., the phenoxyethyl group) .
    • Validate hydrogen bonding (e.g., O1–H⋯N1 interactions) with WinGX’s hydrogen-bond analysis tool .

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